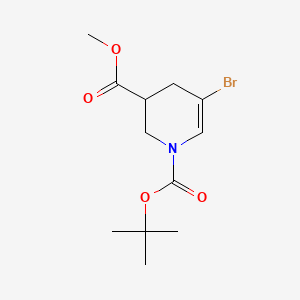
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a tetrahydropyridine ring
Métodos De Preparación
The synthesis of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl bromoacetate under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 3-methyl 5-chloro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
1-Tert-butyl 3-methyl 5-fluoro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C12H18BrNO4 |
|---|---|
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h7-8H,5-6H2,1-4H3 |
Clave InChI |
AWXVFOBCCFYRIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)

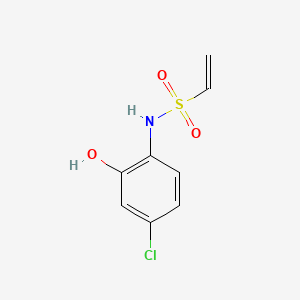
![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
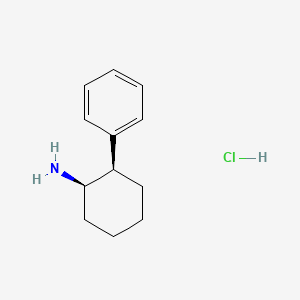
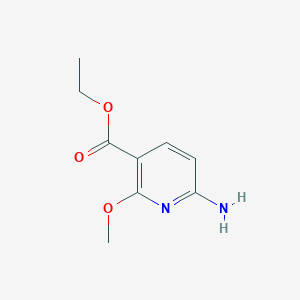
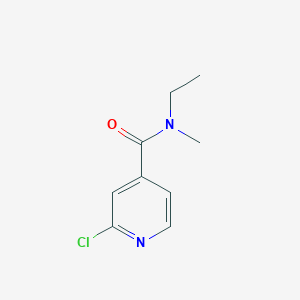
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
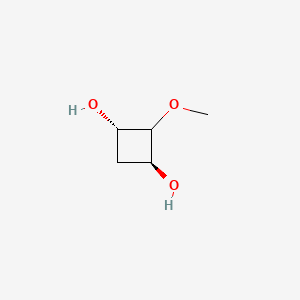
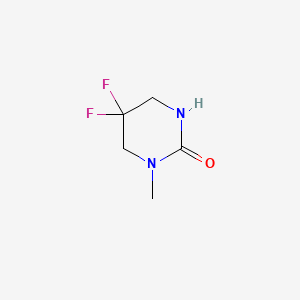
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
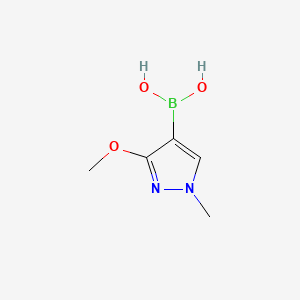
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
